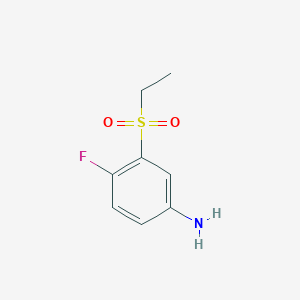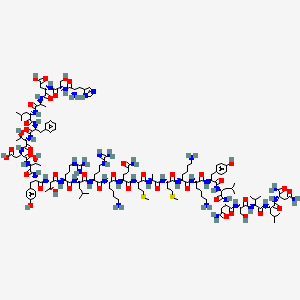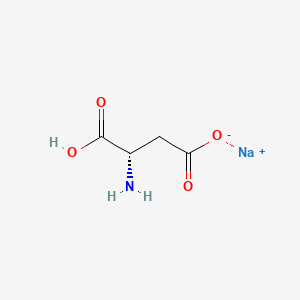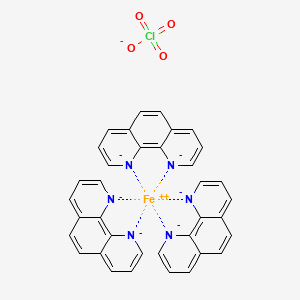![molecular formula C7H5N3O B12334548 5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12334548.png)
5-methylidene-3H-imidazo[4,5-b]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylidene-3H-imidazo[4,5-b]pyridin-2-one typically involves the use of 2,3-diaminopyridine derivatives. One common method includes the nucleophilic substitution of halogens in the pyridine ring, followed by reduction of the nitro group to obtain 2,3-diaminopyridine. This intermediate is then acylated using acetic anhydride, leading to cyclization and formation of the imidazo[4,5-b]pyridine core .
Industrial Production Methods: Industrial production methods for this compound often involve the use of commercially available starting materials such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The process includes nucleophilic substitution, reduction, and cyclization steps, which are optimized for large-scale production .
化学反応の分析
Types of Reactions: 5-methylidene-3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen in the presence of palladium on carbon for reduction, acetic anhydride for acylation, and various halogenated derivatives for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to ensure high yields and selectivity .
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit enhanced biological activities or improved pharmacokinetic properties .
科学的研究の応用
5-methylidene-3H-imidazo[4,5-b]pyridin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antiviral, and anticancer agent. The compound’s ability to modulate various biological pathways makes it a valuable tool for drug discovery and development .
作用機序
The mechanism of action of 5-methylidene-3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system. Additionally, it may inhibit enzymes such as aromatase, impacting hormone regulation and cancer cell proliferation .
類似化合物との比較
Similar Compounds: Similar compounds include other imidazo[4,5-b]pyridine derivatives such as 2-methylimidazo[4,5-b]pyridine and 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
Uniqueness: What sets 5-methylidene-3H-imidazo[4,5-b]pyridin-2-one apart is its unique substitution pattern, which can lead to distinct biological activities and pharmacological profiles. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
5-methylidene-3H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H5N3O/c1-4-2-3-5-6(8-4)10-7(11)9-5/h2-3H,1H2,(H,8,10,11) |
InChIキー |
FULLKWXAMAXDCI-UHFFFAOYSA-N |
正規SMILES |
C=C1C=CC2=NC(=O)NC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentacontane](/img/structure/B12334475.png)
![(3S)-tert-butyl3-(tert-butyldimethylsilyloxy)-5-[(2S,6R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentanoate](/img/structure/B12334488.png)

![10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester](/img/structure/B12334497.png)

![4-([1,1'-Biphenyl]-4-ylsulfonyl)-4-phenylbutan-2-one](/img/structure/B12334506.png)
![tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B12334516.png)


![(2R)-2-[2-[(5R,6R,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9,11-trimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B12334532.png)


![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12334567.png)
